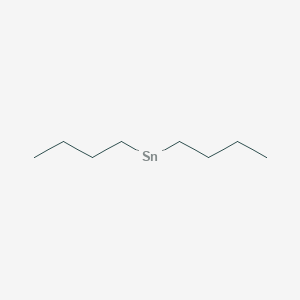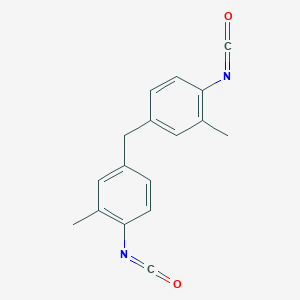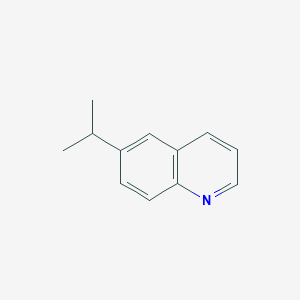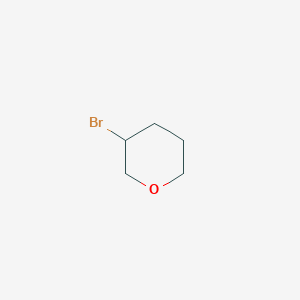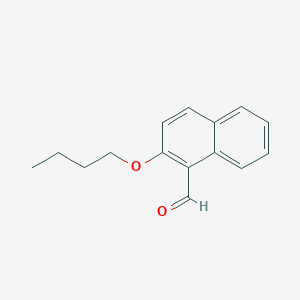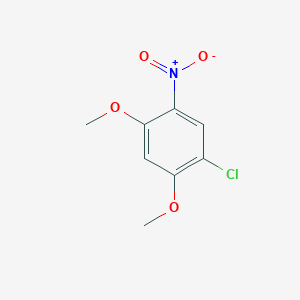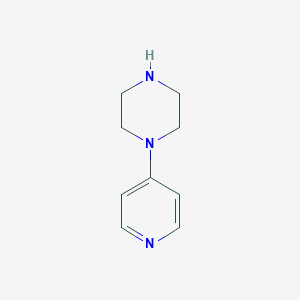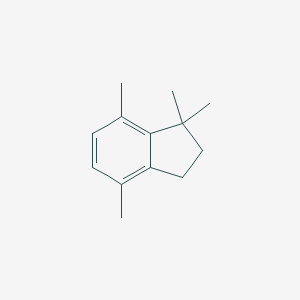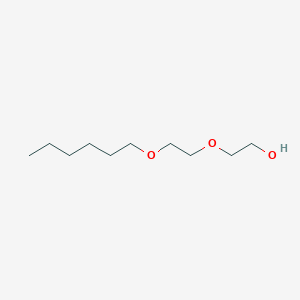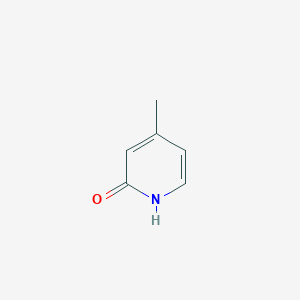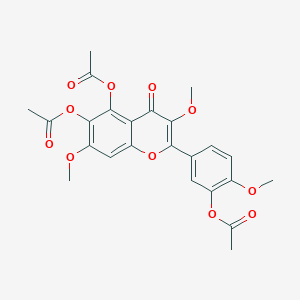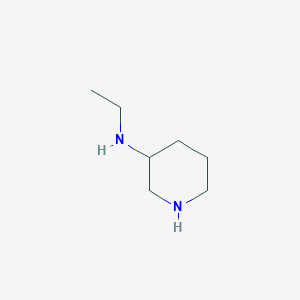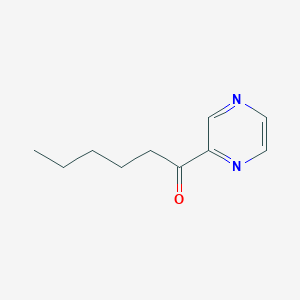
1-(Pyrazin-2-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)hexan-1-one, also known as PHO, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHO belongs to the class of pyrazinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)hexan-1-one is not fully understood. However, it has been suggested that 1-(Pyrazin-2-yl)hexan-1-one may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. 1-(Pyrazin-2-yl)hexan-1-one has also been reported to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
1-(Pyrazin-2-yl)hexan-1-one has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antioxidant activity, which may contribute to its potential health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Pyrazin-2-yl)hexan-1-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using 1-(Pyrazin-2-yl)hexan-1-one is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 1-(Pyrazin-2-yl)hexan-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, as it has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the antioxidant activity of 1-(Pyrazin-2-yl)hexan-1-one may make it a potential candidate for the treatment of oxidative stress-related diseases. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(Pyrazin-2-yl)hexan-1-one.
Métodos De Síntesis
1-(Pyrazin-2-yl)hexan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrazinecarboxaldehyde with 1-bromohexane, followed by reduction of the resulting imine using sodium borohydride. The final product is obtained by oxidation of the resulting alcohol using Jones reagent.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)hexan-1-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, and anticancer properties. 1-(Pyrazin-2-yl)hexan-1-one has also been shown to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
Número CAS |
1248815-46-4 |
|---|---|
Nombre del producto |
1-(Pyrazin-2-yl)hexan-1-one |
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-pyrazin-2-ylhexan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-5-10(13)9-8-11-6-7-12-9/h6-8H,2-5H2,1H3 |
Clave InChI |
YGFVVWJPJVDJGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=NC=CN=C1 |
SMILES canónico |
CCCCCC(=O)C1=NC=CN=C1 |
Sinónimos |
2-Hexanoylpyrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



